molecular formula C27H37N5O3S2 B12054998 9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12054998
M. Wt: 543.7 g/mol
InChI Key: QSIORJQRPQZZOT-QOCHGBHMSA-N
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Description

The compound 9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrido[1,2-a]pyrimidin-4-one core, a morpholine ring, and a thiazolidinone moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the morpholine ring and the thiazolidinone moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced analytical techniques would be essential to monitor and control the production process.

Chemical Reactions Analysis

Types of Reactions

9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one: has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It can be used as a probe to investigate biological pathways and interactions at the molecular level.

    Medicine: The compound’s potential therapeutic properties make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Its chemical properties may be exploited in the development of new materials or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, influencing their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its complex structure, which includes multiple functional groups and heterocyclic rings. This complexity provides a unique combination of chemical properties and biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H37N5O3S2

Molecular Weight

543.7 g/mol

IUPAC Name

(5Z)-5-[[9-methyl-2-(2-morpholin-4-ylethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-octyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H37N5O3S2/c1-3-4-5-6-7-8-12-32-26(34)22(37-27(32)36)19-21-23(28-11-14-30-15-17-35-18-16-30)29-24-20(2)10-9-13-31(24)25(21)33/h9-10,13,19,28H,3-8,11-12,14-18H2,1-2H3/b22-19-

InChI Key

QSIORJQRPQZZOT-QOCHGBHMSA-N

Isomeric SMILES

CCCCCCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCN4CCOCC4)/SC1=S

Canonical SMILES

CCCCCCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCN4CCOCC4)SC1=S

Origin of Product

United States

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